benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate is a synthetic organic compound characterized by a benzothiadiazole core fused with a piperidine ring substituted with a 2-methyl-benzimidazole moiety. The oxalate salt form enhances its stability and solubility, making it suitable for pharmaceutical applications, particularly in targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS.C2H2O4/c1-14-22-18-4-2-3-5-20(18)26(14)13-15-8-10-25(11-9-15)21(27)16-6-7-17-19(12-16)24-28-23-17;3-1(4)2(5)6/h2-7,12,15H,8-11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFHMZMKJAZURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized via cyclization reactions involving ortho-diamines and sulfur sources under oxidative conditions .
The next step involves the functionalization of the benzo[c][1,2,5]thiadiazole core with a piperidine moiety. This can be achieved through nucleophilic substitution reactions where the piperidine derivative is introduced. The final step involves the coupling of the 2-methyl-1H-benzo[d]imidazole moiety, which can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate is a complex organic compound characterized by a unique structural framework that combines a benzo[c][1,2,5]thiadiazole core with piperidinyl and benzo[d]imidazole moieties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of 373.5 g/mol. The oxalate salt form enhances its solubility and stability, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.5 g/mol |
| Core Structure | Benzo[c][1,2,5]thiadiazole |
| Functional Groups | Piperidinyl, Benzo[d]imidazole |
Antimicrobial Properties
Research indicates that compounds derived from benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. In particular, derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzo[d]imidazole moiety in this compound suggests enhanced interactions with microbial targets.
A study reported that similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inducing apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : Human myeloid leukemia (HL-60), melanoma (SK-MEL-1), and prostate cancer cells.
- Mechanism : Induction of apoptosis was observed alongside a decrease in cell viability .
In vitro studies have demonstrated that the compound can significantly reduce the proliferation of cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Case Studies
Study 1: Antibacterial Efficacy
In a comparative study of thiadiazole derivatives, it was found that compounds similar to this compound exhibited strong antibacterial activity against clinical strains of Staphylococcus aureus with MIC values comparable to standard antibiotics .
Study 2: Anticancer Potential
Another research focused on the anticancer effects of thiadiazole derivatives reported that compounds with similar structures led to decreased viability in human cancer cell lines such as T47D (breast cancer) and A549 (lung cancer). Notably, these studies highlighted the induction of apoptosis as a primary mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
Key Differences :
- Substituent: The 2-methyl-benzimidazole in the target compound is substituted with a pyridinyl-oxadiazole group in the analog.
Table 1: Structural and Physicochemical Comparison
Comparison with Benzimidazole-Piperidine Derivatives
Benzimidazole-piperidine hybrids are well-documented in medicinal chemistry for their role in CNS drug development. For example:
- Antipsychotic Agents : Compounds like iloperidone feature benzimidazole-piperidine scaffolds but lack the benzothiadiazole core, focusing instead on dopamine and serotonin receptor antagonism.
- Kinase Inhibitors : Derivatives with benzothiadiazole cores, such as those targeting Aurora kinases, demonstrate improved selectivity when paired with piperidine or benzimidazole groups.
Key Advantages of the Target Compound :
- The benzothiadiazole moiety may confer unique electronic properties, enhancing binding to π-π interaction-rich enzyme active sites.
- The oxalate salt improves aqueous solubility, a common limitation in benzimidazole-based drugs.
Research Findings and Limitations
- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to its analog (e.g., coupling benzothiadiazole carboxylic acid with substituted piperidine intermediates), but the oxalate salt formation adds complexity .
- Pharmacological Data Gap: No explicit bioactivity or toxicity data for the target compound is available in the provided evidence.
- Regulatory Considerations: The absence of MSDS or toxicity data in the evidence highlights the need for further preclinical evaluation, particularly given structural similarities to compounds with known hepatotoxicity risks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing the core benzimidazole-thiadiazole hybrid structure?
- Methodology : Start with the synthesis of 4-(benzo[d]thiazol-2-yl)benzenamine via coupling reactions, followed by thiourea formation using aryl isothiocyanates under reflux in DMF (4–6 hours). Cyclization with formaldehyde and HCl (90–95°C, 4 hours) yields oxadiazinane or triazinane derivatives depending on the amine used . Purification via recrystallization (ethanol or dioxane) ensures product integrity.
- Key Considerations : Monitor reaction progress by TLC and confirm structures via / NMR and mass spectrometry .
Q. How should researchers optimize HPLC conditions for purity analysis of this compound?
- Methodology : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Set the flow rate to 1.0 mL/min and UV detection at 254 nm. Validate the method using spiked samples to confirm resolution of the oxalate salt from synthetic intermediates .
Q. What in vitro assays are suitable for preliminary cytotoxic evaluation?
- Protocol : Test against human cancer cell lines (e.g., MCF-7, HEPG-2) using the sulforhodamine B (SRB) assay. Maintain cells in RPMI-1640 medium with 5% FBS. Treat cells with 1–100 µM compound for 48 hours, and measure viability relative to controls (e.g., CHS-828 as a reference). Include DMSO vehicle controls (≤0.5% v/v) .
Advanced Research Questions
Q. How can contradictory cytotoxicity data between cell lines be resolved?
- Methodology : Perform dose-response curves (IC) across multiple cell lines (e.g., gastric NUGC vs. liver HA22T) to identify tissue-specific sensitivity. Cross-validate using apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential assays. Analyze data with ANOVA and post-hoc tests to confirm statistical significance .
Q. What strategies enable structure-activity relationship (SAR) studies for the piperidinyl-methanone moiety?
- Approach : Synthesize analogs with varied substituents on the piperidine ring (e.g., methyl, isopropyl) and assess cytotoxicity. Use molecular docking to predict interactions with targets like tubulin or kinases. Compare logP values (via HPLC) to correlate hydrophobicity with activity .
Q. How can reaction mechanisms for thiourea cyclization be elucidated?
- Experimental Design : Conduct kinetic studies under varying temperatures (70–100°C) and acid concentrations. Use NMR to track intermediate formation. Computational modeling (DFT) can identify transition states and confirm whether cyclization proceeds via a six-membered ring transition state .
Q. What analytical techniques resolve discrepancies in NMR assignments for complex heterocycles?
- Strategy : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula validation. For ambiguous cases, compare with synthesized analogs or literature data for similar benzothiazole derivatives .
Methodological Notes
- Synthesis Optimization : For scale-up, replace DMF with ethanol to simplify purification. Yields improve with anhydrous MgCl as a catalyst (75% yield reported in analogous syntheses) .
- Data Reproducibility : Store oxalate salts under argon at −20°C to prevent degradation. Pre-dry solvents over molecular sieves to avoid side reactions during thiourea formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
